methyl 16-(2H-tetrazol-5-yl)hexadecanoate

Description

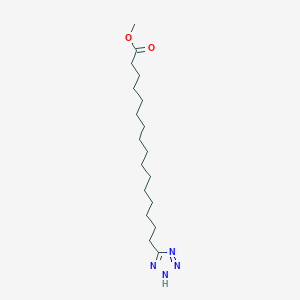

Methyl 16-(2H-tetrazol-5-yl)hexadecanoate is a methyl ester derivative of 16-(2H-tetrazol-5-yl)hexadecanoic acid. Its structure comprises a 16-carbon aliphatic chain with a tetrazole ring substituted at the terminal carbon and a methyl ester group replacing the carboxylic acid moiety. The tetrazole group (a five-membered aromatic ring containing four nitrogen atoms) is a well-known bioisostere for carboxylic acids, often employed in medicinal chemistry to enhance metabolic stability, bioavailability, and receptor binding .

Properties

Molecular Formula |

C18H34N4O2 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

methyl 16-(2H-tetrazol-5-yl)hexadecanoate |

InChI |

InChI=1S/C18H34N4O2/c1-24-18(23)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-22-20-17/h2-16H2,1H3,(H,19,20,21,22) |

InChI Key |

HZDARSKWZVPOGE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCC1=NNN=N1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 16-(2H-tetrazol-5-yl)hexadecanoate typically involves the formation of the tetrazole ring followed by its attachment to the hexadecanoate chain. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst . Another approach involves the use of triethyl orthoformate and sodium azide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 16-(2H-tetrazol-5-yl)hexadecanoate can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the tetrazole ring, potentially altering its electronic properties.

Substitution: The tetrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 16-(2H-tetrazol-5-yl)hexadecanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Medicine: Tetrazole derivatives are known for their antibacterial, antifungal, and anti-inflammatory properties. This compound may be explored for similar medicinal applications.

Industry: It can be used in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of methyl 16-(2H-tetrazol-5-yl)hexadecanoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic interactions with various receptors . This stabilization can enhance the compound’s binding affinity and specificity for its targets, leading to its biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl 16-(2H-tetrazol-5-yl)hexadecanoate, a comparative analysis with two closely related compounds is provided:

16-(1H-Tetrazol-5-yl)hexadecanoic Acid

- Molecular Formula : C₁₇H₃₂N₄O₂ (vs. C₁₈H₃₄N₄O₂ for the methyl ester) .

- Key Differences: Solubility: The carboxylic acid form exhibits higher polarity and likely greater aqueous solubility due to the ionizable -COOH group, whereas the methyl ester is more lipophilic, favoring organic solvents. Biological Activity: The acid may directly interact with biological targets (e.g., enzymes or receptors), while the ester could act as a prodrug, requiring hydrolysis in vivo to release the active acid .

Methyl Hexadecanoate (Methyl Palmitate)

- Molecular Formula : C₁₇H₃₄O₂ (vs. C₁₈H₃₄N₄O₂ for the tetrazole-substituted ester) .

- Key Differences: Functional Groups: Methyl hexadecanoate lacks the tetrazole ring, resulting in distinct chemical reactivity. The tetrazole group introduces hydrogen-bonding capacity and aromaticity, which may enhance interactions in biological systems. Physical Properties:

- Melting Point: Methyl hexadecanoate melts at 30°C, while the tetrazole-substituted ester likely has a higher melting point due to increased polarity and molecular rigidity .

- Boiling Point: Methyl hexadecanoate boils at 417°C; the tetrazole derivative may decompose before reaching this temperature due to thermal instability of the tetrazole ring.

Thiazol-5-ylmethyl Carbamates

- Relevance: Though structurally distinct (e.g., thiazole vs. tetrazole rings), these compounds (e.g., thiazol-5-ylmethyl carbamates from ) share similarities in leveraging heterocyclic substituents for bioactivity. The tetrazole group in this compound offers superior metabolic resistance compared to thiazole derivatives, which may undergo oxidative degradation .

Comparative Data Table

Research Findings and Gaps

- Standard esterification methods (e.g., Fischer-Speier) likely apply.

- Stability Studies: The tetrazole ring may confer sensitivity to UV light or oxidizing agents, necessitating further study. Methyl hexadecanoate is stable under standard conditions, but the tetrazole analog requires empirical validation .

- Pharmacological Data: No direct studies on the methyl ester were found. Comparative in vitro assays with the acid and ester are needed to evaluate hydrolysis rates and target engagement.

Biological Activity

Methyl 16-(2H-tetrazol-5-yl)hexadecanoate, a derivative of hexadecanoic acid, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a tetrazole ring, which is known for imparting various pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be described by its molecular formula . The presence of the tetrazole moiety enhances its lipophilicity and may influence its interaction with biological targets. The structural formula can be represented as follows:

Antioxidant Activity

Research indicates that compounds with tetrazole rings often exhibit significant antioxidant properties. A study focused on the scavenging activity of various antioxidants demonstrated that this compound could effectively reduce reactive oxygen species (ROS), thereby preventing oxidative stress in cellular environments .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Scavenging ROS |

| Ascorbic Acid | 15 | Reducing agent |

| Alpha-Tocopherol | 30 | Lipid-soluble antioxidant |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. In vitro studies revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS) .

Case Study: Inhibition of Cytokine Production

In a controlled experiment, macrophages treated with this compound showed a reduction in TNF-alpha levels by approximately 40% compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

The compound also exhibits promising anticancer activity. A study investigated its effects on various cancer cell lines, including prostate and breast cancer cells. Results indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer (PC3) | 20 | Induction of apoptosis |

| Breast Cancer (MCF7) | 15 | Caspase activation |

| Lung Cancer (A549) | 30 | Cell cycle arrest |

The biological activities of this compound are primarily attributed to its ability to modulate signaling pathways associated with oxidative stress and inflammation. The tetrazole group may facilitate interactions with specific receptors or enzymes involved in these pathways, enhancing the compound's efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.